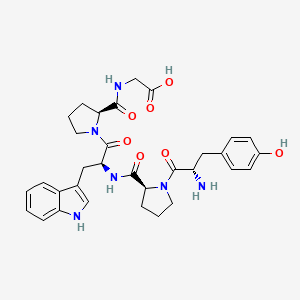
Casomorphin, trp(3)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Casomorphin, trp(3)- is an opioid peptide derived from the digestion of the milk protein casein. It is a type of β-casomorphin, which is released during the gastrointestinal digestion of β-casein from human and bovine milk . These peptides exhibit morphine-like activity and have the ability to bind to endogenous opioid receptors .
Preparation Methods
Casomorphins, including Casomorphin, trp(3)-, are typically produced during the gastrointestinal digestion of milk proteins. This process can be simulated in vitro using specific enzymes that mimic the digestive process . Industrial production methods involve the fermentation of milk proteins, which also leads to the release of casomorphins .
Chemical Reactions Analysis
Casomorphin, trp(3)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Casomorphin, trp(3)- has a wide range of scientific research applications. In chemistry, it is studied for its unique opioid properties and its ability to bind to opioid receptors . In biology, it is used to investigate the effects of opioid peptides on various physiological processes, including gut motility, electrolyte absorption, and immune response . In medicine, casomorphins are explored for their potential therapeutic applications, such as pain relief and anti-inflammatory effects . Additionally, casomorphins are studied in the context of food science and nutrition, particularly in relation to their impact on human health .
Mechanism of Action
The mechanism of action of Casomorphin, trp(3)- involves its binding to opioid receptors, which are part of the endogenous opioid system . This binding leads to the activation of various signaling pathways, resulting in physiological effects such as analgesia, sedation, and modulation of immune response . The molecular targets of casomorphins include μ, δ, and κ opioid receptors .
Comparison with Similar Compounds
Casomorphin, trp(3)- is similar to other β-casomorphins, such as β-casomorphin-5 and β-casomorphin-7 . These compounds share similar structures and opioid activities but differ in their amino acid sequences and specific physiological effects . For example, β-casomorphin-7 is known for its prolonged effect, while β-casomorphin-5 is the most active among the β-casomorphins . The uniqueness of Casomorphin, trp(3)- lies in its specific amino acid sequence and its distinct binding affinity to opioid receptors .
Properties
CAS No. |
134406-64-7 |
|---|---|
Molecular Formula |
C32H38N6O7 |
Molecular Weight |
618.7 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C32H38N6O7/c33-23(15-19-9-11-21(39)12-10-19)31(44)37-13-4-8-27(37)30(43)36-25(16-20-17-34-24-6-2-1-5-22(20)24)32(45)38-14-3-7-26(38)29(42)35-18-28(40)41/h1-2,5-6,9-12,17,23,25-27,34,39H,3-4,7-8,13-16,18,33H2,(H,35,42)(H,36,43)(H,40,41)/t23-,25-,26-,27-/m0/s1 |
InChI Key |
PRQYYQIJLHOBDO-MNUOIFNESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N5CCC[C@H]5C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N5CCCC5C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one](/img/structure/B14278408.png)
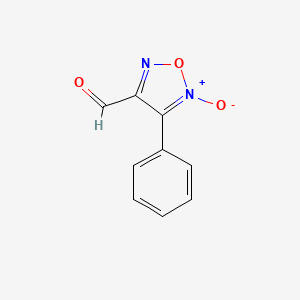
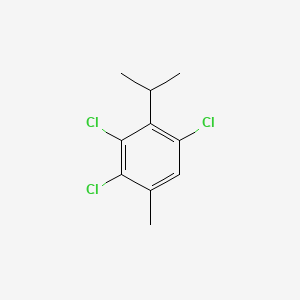

![2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14278438.png)

![2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal](/img/structure/B14278443.png)

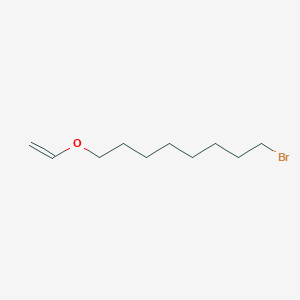
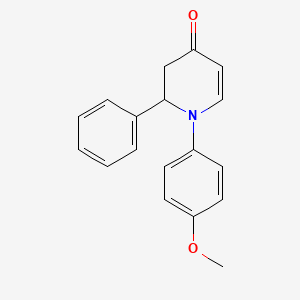

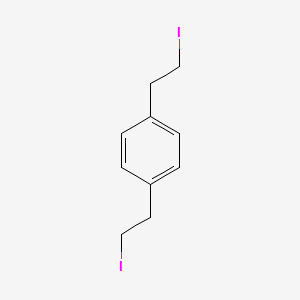
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14278474.png)
![2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol](/img/structure/B14278486.png)
